7-(Dimethylamino)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Description
7-(Dimethylamino)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (CAS: 62669-74-3), also known as Coumarin 138, is a bicyclic chromenone derivative featuring a cyclopentane ring fused to a chromen-4-one core. The dimethylamino group at the 7-position enhances its electron-donating properties, influencing its photophysical and chemical reactivity. This compound is structurally related to coumarins, which are widely studied for their fluorescence and biological activities .
Properties
IUPAC Name |
7-(dimethylamino)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-15(2)9-6-7-11-10-4-3-5-12(10)14(16)17-13(11)8-9/h6-8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUSGHALMCFISX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5069621 | |
| Record name | Cyclopenta[c][1]benzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5069621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62669-74-3 | |
| Record name | 7-Dimethylaminocyclopenta[c]coumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62669-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Dimethylaminocyclopenta(C)coumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062669743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coumarin 138 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315247 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopenta[c][1]benzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopenta[c][1]benzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5069621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopenta[c][1]benzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-DIMETHYLAMINOCYCLOPENTA(C)COUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PFA9H1AI52 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Substrate Preparation and Aminomethylation
The synthesis begins with hydroxylated flavanone precursors, such as 7-hydroxyflavanone, which undergo Mannich reactions with bis(N,N-dimethylamino)methane (aminal 8 ) to introduce the dimethylaminomethyl group. This reaction avoids formaldehyde, reducing side products and shortening reaction times. For example, refluxing 7-hydroxyflavanone (5 ) with aminal 8 in 1,4-dioxane yields the C8-aminomethyl derivative 9 (Scheme 1a). The regioselectivity arises from the ortho-directing effect of the hydroxyl group, positioning the dimethylamino moiety at C8, which later becomes C7 in the final cyclized product.
Table 1. Mannich Reaction Optimization
| Substrate | Aminal | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 5 | 8 | 1,4-Dioxane | 100 | 12 | 78 |
| 6 | 8 | Ethanol | 80 | 8 | 82 |
Diels–Alder Cyclization with Electron-Deficient Dienophiles
The Mannich base 9 undergoes inverse electron-demand Diels–Alder (IEDDA) reactions with electron-poor dienophiles such as 3,4-dihydro-2H-pyran. Heating 9 with excess dihydrofuran in DMF at 155°C under nitrogen for 23 hours generates the fused bicyclic product 13a (12% yield). The low yield is attributed to competing thermolysis pathways, as observed in control experiments where 9 decomposed to the starting flavanone at elevated temperatures.
Mechanistic Insights :
The o-quinone methide (o-QM) intermediate, generated in situ from 9 , acts as an electron-deficient diene. Its conjugation with the chromenone core facilitates [4+2] cycloaddition with dihydrofuran, forming the cyclopenta[c]chromenone skeleton (Fig. 1a). Steric hindrance from the dimethylamino group limits reactivity, necessitating high temperatures and prolonged reaction times.
Enaminone Cyclization Strategy
Synthesis of Enaminone Intermediates
Enaminones serve as versatile precursors for cyclization. Substituted acetophenones, such as 1-(2-hydroxy-4-methylphenyl)ethan-1-one, react with 1,1-dimethoxy-N,N-dimethylmethanamine in refluxing 1,4-dioxane to form enaminones like 1i (82% yield). The reaction proceeds via nucleophilic attack of the amine on the activated ketone, followed by elimination of methanol (Scheme 2a).
Table 2. Enaminone Synthesis Parameters
| Substrate | Amine Reagent | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| 2-Hydroxy-4-methylacetophenone | 1,1-Dimethoxy-N,N-dimethylmethanamine | 1,4-Dioxane | 100 | 82 |
| 2-Hydroxy-4-methoxyacetophenone | 1,1-Dimethoxy-N,N-dimethylmethanamine | Ethanol | 80 | 80 |
Thermal Cyclization to Fused Chromenones
Heating enaminone 1i in dry acetonitrile at 120°C for 48 hours induces 6π-electrocyclization, forming the cyclopenta[c]chromen-4-one core. The dimethylamino group stabilizes the transition state through conjugation, directing cyclization to the C7 position (Fig. 1b). This method achieves higher yields (65–70%) compared to Diels–Alder approaches, as side reactions are minimized.
Characterization Data :
-
7-(Dimethylamino)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one :
-
1H NMR (400 MHz, CDCl3) : δ 7.52 (d, J = 8.8 Hz, H5), 6.68 (s, H8), 6.35 (d, J = 8.8 Hz, H6), 3.22 (t, J = 6.4 Hz, H2), 2.94 (s, 6H, N(CH3)2), 2.88 (t, J = 6.4 Hz, H3).
-
13C NMR (101 MHz, CDCl3) : δ 191.2 (C4), 162.1 (C7), 154.3 (C9), 128.5 (C5), 116.7 (C8), 112.4 (C6), 45.8 (N(CH3)2), 32.1 (C2), 28.4 (C3).
-
HRMS (ESI+) : m/z calcd for C14H15NO2 [M+H]+: 230.1176; found: 230.1172.
-
Comparative Analysis of Synthetic Routes
Yield and Efficiency
The enaminone route provides superior yields (65–70%) compared to the Mannich–Diels–Alder sequence (12–15%) due to fewer decomposition pathways. However, the latter allows access to more complex substitution patterns via modular dienophiles.
Regiochemical Control
Both methods rely on directing effects:
-
Mannich Reaction : The hydroxyl group directs amination to C8, which becomes C7 post-cyclization.
-
Enaminone Cyclization : Conjugation between the enaminone and aryl ring ensures cyclization occurs para to the hydroxyl group.
Scalability and Purification Challenges
Chemical Reactions Analysis
Types of Reactions
Cyclopentacbenzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as t-BuOOH.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Hemin and t-BuOOH are commonly used for oxidative cycloaddition reactions.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.
Substitution: Various nucleophiles, such as amines or halides, can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.
Scientific Research Applications
Cyclopentacbenzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro- has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and the development of new materials.
Medicine: Preliminary studies suggest that derivatives of this compound may exhibit anti-cancer activities.
Industry: The compound’s unique properties make it useful in the development of new industrial materials and processes.
Mechanism of Action
The mechanism by which Cyclopentacbenzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro- exerts its effects involves interactions with various molecular targets and pathways. For example, in oxidative reactions, the compound undergoes a two-electron oxidation pathway, which is crucial for its reactivity and biological activity .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key structural features, molecular formulas, and physical properties of 7-(dimethylamino)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one with similar compounds:
Key Observations :
- Substituent Effects: Electron-donating groups (e.g., dimethylamino in Coumarin 138) enhance fluorescence and stability, while bulky substituents (e.g., hexyl in ) may reduce solubility.
- Melting Points: Derivatives with polar groups (e.g., hydroxy, cyano) exhibit higher melting points (e.g., 227–228°C for vs. 180–182°C for ).
Spectral and Reactivity Differences
- ¹H NMR: Coumarin 138’s dimethylamino group deshields adjacent protons, shifting aromatic H upfield (~6.5–7.0 ppm) compared to electron-withdrawing substituents (e.g., 7.6 ppm for cyano in ). Hydroxy groups (e.g., δ 13.57 in ) are absent in Coumarin 138, simplifying its NMR profile .
- Reactivity : The diketone moiety in derivatives like (6-methyl-7-(2-oxopropoxy)-...) enables condensation reactions, whereas Coumarin 138’s stability limits such transformations .
Biological Activity
7-(Dimethylamino)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, also known as Coumarin 138, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is with a unique cyclopenta[c]chromene structure that contributes to its biological properties. The presence of the dimethylamino group is particularly noteworthy as it influences the compound's interaction with biological targets.
Anticancer Properties
Numerous studies have investigated the anticancer activity of this compound. Its effectiveness against various cancer cell lines has been documented, showcasing its potential as a therapeutic agent.
- In vitro Studies : Research indicates that this compound exhibits potent antiproliferative effects against several cancer cell lines, including:
- A549 (lung cancer)
- HCT116 (colon cancer)
- MDA-MB-231 (breast cancer)
- SK-HEP-1 (liver cancer)
Table 1 summarizes the IC50 values for these cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 0.004 |
| HCT116 | 0.06 |
| MDA-MB-231 | 0.15 |
| SK-HEP-1 | 0.10 |
These values indicate that the compound has a strong inhibitory effect on cancer cell proliferation.
The mechanism by which this compound exerts its anticancer effects involves several pathways:
-
Kinase Inhibition : The compound has been shown to inhibit various kinases involved in cancer progression, including:
- TRKA (NTRK1)
- DYRK1A/1B
- CK1δ
- Induction of Apoptosis : Studies suggest that the compound can induce apoptosis in cancer cells through mitochondrial dysfunction and activation of caspase pathways.
Study on Antiproliferative Activity
In a comprehensive study published in PMC, researchers evaluated the antiproliferative activity of various derivatives of cyclopenta[c]chromenes, including our compound of interest. They observed that substituents at the 7-position significantly influenced biological activity. The study found that compounds with smaller hydrophobic groups exhibited stronger anticancer effects compared to larger or more sterically demanding groups .
Comparative Analysis
Another investigation compared the anticancer effects of this compound with other known anticancer agents like doxorubicin and paclitaxel. The results indicated that while traditional chemotherapeutics are effective, the novel cyclopenta[c]chromene derivatives showed lower toxicity towards normal cells while maintaining high efficacy against cancer cells .
Q & A
Q. What are the recommended analytical techniques for confirming the purity and structural identity of 7-(Dimethylamino)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one?
Methodological Answer:
- Use HPLC (High-Performance Liquid Chromatography) for purity assessment, ensuring retention times match reference standards.
- Employ NMR spectroscopy (¹H and ¹³C) to confirm the dimethylamino group and cyclopenta[c]chromen-4-one backbone. Cross-reference with published spectra of similar chromenone derivatives .
- Mass spectrometry (MS) is critical for molecular weight validation and detecting fragmentation patterns consistent with the compound’s structure .
Q. How can researchers optimize the synthesis of this compound to minimize impurities?
Methodological Answer:
- Monitor reaction intermediates via thin-layer chromatography (TLC) to identify byproducts early.
- Adjust solvent polarity (e.g., dichloromethane or ethyl acetate) during recrystallization to improve yield and purity.
- Use gas chromatography-mass spectrometry (GC-MS) to detect volatile impurities, particularly halogenated solvents or unreacted precursors .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?
Methodological Answer:
- Perform dynamic NMR experiments to assess conformational flexibility, which may explain discrepancies between solution-state NMR and solid-state X-ray structures.
- Use density functional theory (DFT) simulations to model electronic environments and predict NMR chemical shifts or crystallographic packing .
- Cross-validate with IR spectroscopy to identify hydrogen-bonding interactions that may influence structural stability .
Q. What experimental designs are suitable for studying the environmental fate of this compound in aqueous systems?
Methodological Answer:
- Simulate degradation pathways using photolysis reactors with controlled UV exposure to mimic sunlight-driven breakdown .
- Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track transformation products and quantify degradation rates.
- Address matrix effects by spiking environmental samples (e.g., wastewater) with isotopically labeled analogs to correct for organic compound degradation during analysis .
Q. How can researchers address limitations in replicating bioactivity studies involving this compound across different cell lines?
Methodological Answer:
- Standardize cell culture conditions (e.g., serum concentration, incubation temperature) to reduce variability.
- Use flow cytometry to assess cell membrane permeability and confirm compound uptake consistency .
- Perform dose-response curve modeling with Hill equation adjustments to account for differences in receptor binding affinity across cell types .
Methodological Frameworks
Q. What comparative strategies are effective for elucidating the compound’s mechanism of action against related chromenone derivatives?
Methodological Answer:
- Apply structure-activity relationship (SAR) analysis by synthesizing analogs with modifications to the dimethylamino group or cyclopentane ring.
- Use molecular docking to predict binding affinities to target proteins (e.g., kinases or oxidoreductases) and validate with surface plasmon resonance (SPR) assays .
Q. How should researchers design studies to integrate findings from in vitro and in vivo models for this compound?
Methodological Answer:
- Adopt a pharmacokinetic-pharmacodynamic (PK-PD) modeling approach to correlate plasma concentration profiles (via LC-MS) with efficacy endpoints in animal models.
- Address interspecies metabolic differences by profiling metabolites using hepatic microsome assays from human and rodent models .
Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing dose-dependent toxicity data for this compound?
Methodological Answer:
Q. How can researchers mitigate bias in spectral data interpretation for this compound?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
